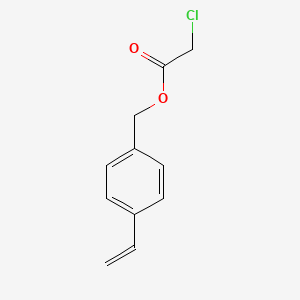
Acetic acid, chloro-, (3(or 4)-ethenylphenyl)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, chloro-, (3(or 4)-ethenylphenyl)methyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes a chloro group and an ethenylphenyl group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, chloro-, (3(or 4)-ethenylphenyl)methyl ester typically involves the esterification of chloroacetic acid with (3(or 4)-ethenylphenyl)methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires refluxing the reactants in an organic solvent like dichloromethane. The reaction conditions must be carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production. The use of catalysts and solvents is optimized to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the chloro group, converting it to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols are employed under basic conditions.
Major Products
Oxidation: Epoxides, diols
Reduction: Hydroxy derivatives
Substitution: Amino or thio derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, acetic acid, chloro-, (3(or 4)-ethenylphenyl)methyl ester is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biology, particularly in the study of enzyme-catalyzed reactions. Its derivatives can be used as substrates or inhibitors in enzymatic assays, providing insights into enzyme mechanisms and kinetics.
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic properties. For example, derivatives with amino or thio groups may exhibit antimicrobial or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals, such as fragrances and flavoring agents. Its pleasant odor and stability make it suitable for use in consumer products.
Mecanismo De Acción
The mechanism of action of acetic acid, chloro-, (3(or 4)-ethenylphenyl)methyl ester depends on its specific application. In enzymatic reactions, the compound may act as a substrate, undergoing transformation by the enzyme to form a product. The chloro and ethenylphenyl groups can interact with the enzyme’s active site, influencing the reaction’s rate and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, chloro-, ethyl ester
- Acetic acid, trichloro-, methyl ester
- Acetic acid, chloro-, methyl ester
Uniqueness
Compared to similar compounds, acetic acid, chloro-, (3(or 4)-ethenylphenyl)methyl ester stands out due to the presence of the ethenylphenyl group. This group imparts unique chemical properties, such as increased reactivity and the ability to participate in π-π interactions. These characteristics make the compound more versatile in synthetic applications and potentially more effective in biological assays.
Propiedades
Número CAS |
71423-38-6 |
|---|---|
Fórmula molecular |
C11H11ClO2 |
Peso molecular |
210.65 g/mol |
Nombre IUPAC |
(4-ethenylphenyl)methyl 2-chloroacetate |
InChI |
InChI=1S/C11H11ClO2/c1-2-9-3-5-10(6-4-9)8-14-11(13)7-12/h2-6H,1,7-8H2 |
Clave InChI |
ZCQMTVVJUCDYSS-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)COC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



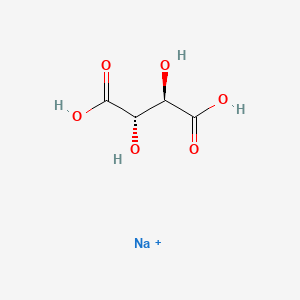

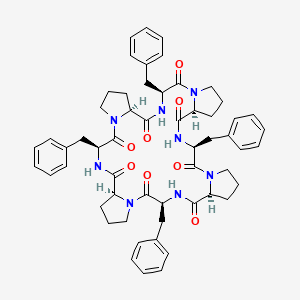
![(Z)-but-2-enedioic acid;1-O-[2-(dimethylamino)ethyl] 4-O-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl] butanedioate](/img/structure/B12729254.png)
![N,N-diethyl-2-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)ethanamine oxide;hydrochloride](/img/structure/B12729256.png)



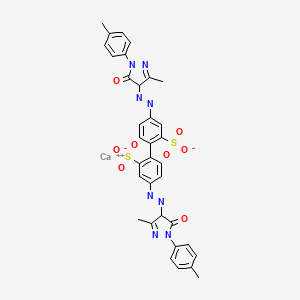
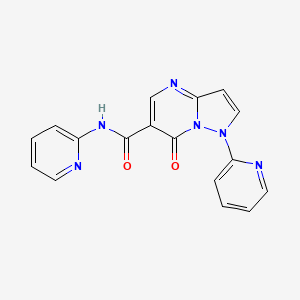

![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] hexanoate](/img/structure/B12729309.png)

